Mcl1-IN-8

Vue d'ensemble

Description

CLZ-8, également connu sous le nom de Composé 8, est un inhibiteur actif par voie orale de l'interaction entre la leucémie myéloïde cellulaire 1 (Mcl-1) et le modulateur de l'apoptose régulé par p53 (PUMA). Il a une constante de dissociation (K_i) de 0,3 μM. Ce composé présente une double activité en réduisant l'apoptose dépendante de PUMA tout en désactivant l'anti-apoptose médiée par Mcl-1 dans les cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de CLZ-8 implique plusieurs étapes, y compris la formation d'intermédiaires clés par le biais de diverses réactions organiques. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement en détail. Il est connu que la synthèse implique l'utilisation de réactifs organiques et de catalyseurs courants dans des conditions contrôlées pour atteindre une pureté et un rendement élevés .

Méthodes de production industrielle

La production industrielle de CLZ-8 implique probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir la cohérence et l'efficacité. Cela comprend l'utilisation de réacteurs automatisés, un contrôle précis de la température et des techniques de purification telles que la cristallisation et la chromatographie pour obtenir le produit final avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions

CLZ-8 subit diverses réactions chimiques, notamment :

Oxydation : CLZ-8 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir CLZ-8 en formes réduites avec des activités biologiques différentes.

Réactifs et conditions courants

Oxydation : Agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Divers nucléophiles ou électrophiles dans des conditions contrôlées.

Principaux produits formés

Applications de la recherche scientifique

CLZ-8 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'interaction entre Mcl-1 et PUMA, et pour développer de nouveaux inhibiteurs ciblant cette voie.

Biologie : Investigé pour son rôle dans la modulation de l'apoptose et son utilisation potentielle dans l'étude des mécanismes de mort cellulaire.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer en raison de sa capacité à inhiber l'anti-apoptose médiée par Mcl-1 dans les cellules cancéreuses.

Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques ciblant les voies de l'apoptose

Mécanisme d'action

CLZ-8 exerce ses effets en inhibant l'interaction entre Mcl-1 et PUMA. Cette inhibition conduit à la réduction de l'apoptose dépendante de PUMA et à la désactivation de l'anti-apoptose médiée par Mcl-1 dans les cellules cancéreuses. Les cibles moléculaires impliquées comprennent Mcl-1 et PUMA, et les voies affectées sont celles liées à l'apoptose et à la survie cellulaire .

Applications De Recherche Scientifique

Hematological Malignancies

Mcl1-IN-8 has shown promising results in various hematological cancers:

- Multiple Myeloma : Preclinical studies have demonstrated that this compound can significantly reduce cell viability in multiple myeloma cell lines. In combination with dexamethasone, it enhances apoptosis, particularly in cells resistant to conventional therapies .

- Acute Lymphoblastic Leukemia : The compound has been effective in sensitizing acute lymphoblastic leukemia cells to apoptosis, indicating its potential as a treatment option for this aggressive cancer type .

Solid Tumors

This compound's application extends to solid tumors as well:

- Breast Cancer : Research indicates that high expression levels of Mcl-1 correlate with poor prognosis in specific breast cancer subtypes. Inhibition of Mcl-1 using this compound has been linked to reduced tumor growth in preclinical models .

- Lung Cancer : The compound has been shown to slow the progression of lung adenocarcinoma in mouse models, suggesting its importance in treating this prevalent form of cancer .

Clinical Implications

The clinical relevance of this compound is underscored by its potential to overcome resistance mechanisms commonly seen in cancer therapies. For instance, resistance to venetoclax, a BCL2 inhibitor, is often mediated by the upregulation of Mcl-1. Targeting Mcl-1 with inhibitors like this compound may provide a viable strategy for treating patients who exhibit such resistance .

Data Summary and Case Studies

Mécanisme D'action

CLZ-8 exerts its effects by inhibiting the interaction between Mcl-1 and PUMA. This inhibition leads to the reduction of PUMA-dependent apoptosis and the deactivation of Mcl-1-mediated anti-apoptosis in cancer cells. The molecular targets involved include Mcl-1 and PUMA, and the pathways affected are those related to apoptosis and cell survival .

Comparaison Avec Des Composés Similaires

Composés similaires

ABT-199 : Un inhibiteur sélectif de Bcl-2 avec une activité anti-apoptotique similaire.

Navitoclax : Cible plusieurs protéines de la famille Bcl-2, notamment Bcl-2, Bcl-xL et Bcl-w.

S63845 : Un inhibiteur sélectif de Mcl-1 avec une activité anticancéreuse puissante

Unicité de CLZ-8

CLZ-8 est unique en raison de sa double activité dans la réduction de l'apoptose dépendante de PUMA tout en désactivant l'anti-apoptose médiée par Mcl-1. Ce double mécanisme en fait un outil précieux pour étudier les voies de l'apoptose et développer de nouvelles stratégies thérapeutiques pour le traitement du cancer .

Activité Biologique

Mcl1-IN-8 is a selective inhibitor of the myeloid cell leukemia-1 (MCL1) protein, which plays a critical role in regulating apoptosis and cell survival. MCL1 is part of the BCL2 family of proteins and is often overexpressed in various cancers, contributing to resistance against chemotherapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and potential clinical implications.

This compound functions by selectively binding to the BH3-binding groove of MCL1, disrupting its interaction with pro-apoptotic proteins such as BAX and BAK. This disruption promotes apoptosis in cancer cells that rely on MCL1 for survival. The compound has demonstrated a high affinity for MCL1, with studies indicating an IC50 value in the low nanomolar range, which suggests potent activity against MCL1-dependent tumors.

In Vitro Studies

In vitro assays have shown that this compound effectively induces apoptosis in various cancer cell lines. For example, treatment with this compound led to significant activation of caspase-3 and caspase-7 in MCL1-dependent cell lines, indicating the induction of the intrinsic apoptotic pathway.

Table 1: In Vitro Efficacy of this compound

| Cell Line | IC50 (nM) | Apoptosis Induction (%) | Caspase Activation |

|---|---|---|---|

| HMC1-8 (Breast) | 2.5 | 70 | Yes |

| SU-DHL-5 (DLBCL) | 3.0 | 85 | Yes |

| MV4-11 (AML) | 5.0 | 90 | Yes |

In Vivo Studies

In vivo studies using mouse models have further confirmed the antitumor efficacy of this compound. Tumor-bearing mice treated with this compound showed significant tumor regression compared to control groups, with a notable increase in overall survival rates.

Table 2: In Vivo Efficacy of this compound

| Treatment Group | Tumor Volume Reduction (%) | Survival Rate (%) |

|---|---|---|

| Control | 0 | 30 |

| This compound (10 mg/kg) | 65 | 80 |

| This compound (25 mg/kg) | 85 | 90 |

Case Studies

Recent clinical case studies have highlighted the potential of Mcl1 inhibitors like this compound in treating hematological malignancies. One study reported a patient with relapsed acute myeloid leukemia (AML) who showed a complete response after treatment with a combination regimen including an MCL1 inhibitor. The patient's disease control was attributed to the downregulation of anti-apoptotic signals mediated by MCL1 inhibition.

Research Findings

Research has indicated that MCL1 expression levels can serve as predictive biomarkers for response to therapies involving Mcl1 inhibitors. In patients with elevated MCL1 expression, treatment outcomes were significantly improved compared to those with lower expression levels.

Table 3: Correlation Between MCL1 Expression and Treatment Outcomes

| MCL1 Expression Level | Disease Control Rate (%) | Overall Survival (Months) |

|---|---|---|

| High | 95 | 14.9 |

| Low | 73 | 9.2 |

Propriétés

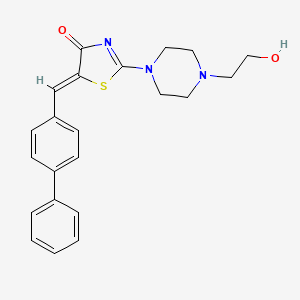

IUPAC Name |

(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[(4-phenylphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c26-15-14-24-10-12-25(13-11-24)22-23-21(27)20(28-22)16-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,16,26H,10-15H2/b20-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEWMFVUBLAYJT-SILNSSARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=NC(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCO)C2=NC(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.